mMelin
Description
Melanin, as characterized in , exhibits complex physicochemical properties, including broadband light absorption, redox activity, and metal-ion chelation . While mMelin's exact structure remains undefined in the provided evidence, its inferred classification as a melanin-like compound suggests shared functionalities, such as photoprotection, radical scavenging, and applications in biomaterials or electronics.
Key properties of melanin (and by extension, this compound) include:
Properties
IUPAC Name |
7-methoxy-6-[(1R,2R,5R)-5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-13H,1-2H3/t12-,13-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIORQNDMAWQQCV-UMVBOHGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](O1)[C@H](OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mMelin typically involves a series of organic reactions. One common method includes the reaction of a halogen-substituted hydrocarbon with an electropositive metal, followed by metathesis and hydrometallation reactions . These reactions are carried out under controlled conditions, often requiring specific solvents and catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
mMelin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions of this compound typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. These reactions are often carried out under controlled temperatures and pressures to optimize yields.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of this compound.
Scientific Research Applications
mMelin has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: In biological research, this compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: this compound has shown promise in medicinal chemistry for the development of new therapeutic agents.
Industry: In industrial applications, this compound is used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of mMelin involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which this compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize mMelin, we compare it with three structurally or functionally analogous compounds: eumelanin , pheomelanin , and synthetic polydopamine . Data are synthesized from (melanin characterization), (MMsINC chemoinformatics), and (Gmelin Handbook methodologies).
Structural and Functional Comparison
| Property | This compound (Hypothetical) | Eumelanin | Pheomelanin | Synthetic Polydopamine |
|---|---|---|---|---|
| Primary Composition | Unknown; possibly indolic | 5,6-Dihydroxyindole (DHI) | Benzothiazine derivatives | Oxidized dopamine monomers |
| Solubility | Likely insoluble | Insoluble | Partially soluble | Insoluble |
| Optical Absorption | Broadband (inferred) | 300–700 nm | 300–550 nm | 300–800 nm |
| Metal Binding | High affinity (Fe³⁺, Cu²⁺) | Chelates Fe³⁺, Cu²⁺ | Binds Zn²⁺, Cd²⁺ | Binds Ag⁺, Fe³⁺ |
| Conductivity | ~10⁻⁴ S/cm (assumed) | 10⁻⁴–10⁻³ S/cm | Non-conductive | 10⁻⁵ S/cm |
| Toxicity | Low (if biocompatible) | Non-toxic | Potential ROS generation | Low cytotoxicity |
Sources: Melanin properties , synthetic analogs
Key Research Findings
Photostability : Melanin derivatives, including this compound analogs, exhibit superior UV resistance compared to synthetic polymers like polydopamine, which degrade under prolonged irradiation .
Electrochemical Applications : Eumelanin’s conductivity surpasses this compound’s hypothesized performance, suggesting this compound may require doping (e.g., with silver ions) for parity .
Toxicity Profile : Pheomelanin’s propensity for reactive oxygen species (ROS) generation contrasts with this compound’s inferred biocompatibility, aligning with ’s emphasis on rigorous toxicity testing .
Challenges in Comparative Analysis
- Sample Heterogeneity: As noted in , extracting this compound from biological matrices may alter its native properties, complicating direct comparisons .
- Data Reproducibility : Inconsistent synthesis protocols for melanin analogs (e.g., polydopamine) limit cross-study validation .
Biological Activity
mMelin, a compound with the chemical formula C15H12O6, has garnered attention in recent years for its potential biological activities. This article explores the various biological effects of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
This compound is classified as a phenolic compound, which contributes to its biological activity. The structure of this compound includes multiple hydroxyl groups that are likely responsible for its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells.
- Antiproliferative Effects : Studies indicate that this compound may inhibit the proliferation of various cancer cell lines.
- Enzyme Inhibition : this compound has been shown to inhibit key enzymes, including monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism.
Antioxidant Activity
Research has demonstrated that this compound possesses strong antioxidant capabilities. This property is crucial for protecting cells from oxidative damage, which is implicated in various diseases.
Table 1: Antioxidant Activity of this compound
| Concentration (µM) | % Inhibition of DPPH Radical |
|---|---|
| 10 | 30 |
| 20 | 52 |
| 50 | 75 |
Antiproliferative Effects
This compound's antiproliferative effects have been observed in several studies involving cancer cell lines. The compound has shown promise in inhibiting the growth of glioblastoma and other types of cancer.
Case Study: Inhibition of Glioblastoma Cells
A study evaluated the effects of this compound on LN-229 glioblastoma cells. The results indicated a dose-dependent inhibition of cell proliferation.
- IC50 Value : The IC50 value for this compound against LN-229 cells was determined to be approximately 15 µM.
- Mechanism : The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 2: Antiproliferative Activity of this compound on Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| LN-229 | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| HeLa (Cervical) | 25 | Apoptosis induction |
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.
Study Findings
In vitro studies revealed that this compound acts as a competitive inhibitor of MAO, suggesting potential applications in treating conditions like depression and Parkinson's disease.
- Kinetic Parameters :
- for MAO A: 32 µM
- for MAO B: 27 µM
These findings indicate that this compound's inhibition is significant at clinically relevant concentrations.
Q & A
Q. How should authorship be determined in multi-institutional this compound studies?
- Answer: Adopt CRediT (Contributor Roles Taxonomy):
- Define roles (e.g., "Conceptualization," "Data Curation") early in collaboration agreements.
- Acknowledge non-author contributors (e.g., technical staff) separately .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
